3-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol -

3-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol

Catalog Number: EVT-4707469
CAS Number:
Molecular Formula: C17H21N5O
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-{4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}-l-glutamic Acid (4) []

  • Compound Description: This compound is a ring-contracted analog of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), exhibiting significant inhibitory activity against human lymphoblastic leukemia cells (CCRF-CEM) in vitro. Its mechanism of action involves blocking de novo purine biosynthesis via the inhibition of glycinamide ribonucleotide formyltransferase (GAR FTase) [].
  • Relevance: Although structurally distinct from 3-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol, this compound shares the core structure of a pyrrolo[2,3-d]pyrimidine ring system. This shared motif highlights the significance of this specific scaffold in medicinal chemistry and its potential for targeting various biological processes [].

2. (±)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones []

  • Compound Description: This group represents carbocyclic analogs of 7-deazaguanosine. Specifically, compounds 10a and 10b within this group demonstrated selective inhibitory activities against the replication of Herpes Simplex Virus type 1 (HSV-1) and HSV-2 in cell cultures. Notably, repeated administration of compound 10a in mice infected with HSV-2 led to increased survival rates and prolonged mean survival time [].
  • Relevance: These compounds share the pyrrolo[2,3-d]pyrimidine core with 3-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol, highlighting the versatility of this scaffold in developing antiviral and anticancer agents. The variations in substituents around the core structure underline the possibility for fine-tuning biological activity and targeting different therapeutic areas [].

3. N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide [, ]

  • Compound Description: This compound, particularly its salt form with maleic acid, demonstrates inhibitory activity against Janus kinase (JAK). This inhibition is valuable for treating allergic reactions, dermatitis (allergic and atopic), eczema, and pruritus in mammals, including companion animals like dogs and livestock [, ].
  • Relevance: This compound and 3-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol are both classified as pyrrolo[2,3-d]pyrimidine derivatives. The shared core structure, along with the presence of amine substituents, suggests common features crucial for interacting with biological targets [, ].

4. 3-((7-(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propan-1-ol []

  • Compound Description: This molecule was identified as a potential inhibitor of the human glutathione reductase enzyme through virtual screening and molecular dynamics simulations [].
  • Relevance: This compound shares a similar pyrrolo[2,3-d]pyrimidine scaffold with 3-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol, emphasizing the potential of this structural motif in targeting enzymes involved in oxidative stress pathways. The presence of different substituents highlights the possibility of exploring diverse chemical spaces to optimize inhibitory activity [].

5. 3 - ((3R, 4R) -4-methyl-3- [methyl- (7H-pyrololo [2,3-d] pyrimidin-4-yl) amino] piperidin-1-yl) -3-oxopropionitrile (Tofacitinib) [, ]

  • Compound Description: Tofacitinib is a Janus kinase 3 (JAK3) inhibitor known for its efficacy in treating dry eyes. Studies indicate its ability to significantly increase tear fluid production, restoring normal secretion levels. It can be administered topically or systematically, offering flexibility in treatment regimens [, ].
  • Relevance: Tofacitinib and 3-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol share the pyrrolo[2,3-d]pyrimidine core structure. This commonality emphasizes the relevance of this scaffold in developing drugs targeting diverse therapeutic areas, including inflammatory and autoimmune diseases. While the specific substitutions differ, the shared core structure suggests potential similarities in their interactions with biological targets [, ].

6. (4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-(6-methylamino-pyrazin-2-yl)-methanone (PF-03772304) []

  • Compound Description: This compound is a starting point in developing selective and potent 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitors. While exhibiting moderate potency and selectivity, it serves as a foundation for further structural optimization [].
  • Relevance: Both PF-03772304 and 3-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol belong to the pyrrolo[2,3-d]pyrimidine family, emphasizing the importance of this scaffold in medicinal chemistry. This class of compounds holds promise as anticancer agents by targeting specific kinases within the PI3K signaling pathway [].

7. (4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-{6-[(3S,4R)-4-(4-fluoro-phenyl)-tetrahydro-furan-3-ylamino]-pyrazin-2-yl}-methanone (PF-05017255) []

  • Compound Description: This potent and selective PDK1 inhibitor exhibits a Ki of 0.6 nM and over 400-fold selectivity against other PI3K pathway kinases, including PI3Kα, AKT, S6K, and mTOR [].
  • Relevance: PF-05017255 and 3-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol share the pyrrolo[2,3-d]pyrimidine core. This highlights the use of this scaffold in developing targeted kinase inhibitors, particularly for cancer treatment. Structural modifications around the core, as seen in PF-05017255, exemplify the strategy of enhancing selectivity and potency against specific kinases within the pathway [].

8. 1-{(2R,3R)-3-[6-(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)-pyrazin-2-ylamino]-2-phenyl-pyrrolidin-1-yl}-ethanone (PF-05168899) []

  • Compound Description: This analog demonstrates exceptional selectivity, with a Ki of 0.4 nM for PDK1 and greater than 1000-fold selectivity against a panel of kinases including PI3Kα, AKT, S6K, mTOR, CDK2, CHK1, and PAK4. This compound effectively inhibits AKT phosphorylation at threonine 308 in various cancer cell lines, showcasing its potential as an anti-cancer agent [].
  • Relevance: Both PF-05168899 and 3-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol belong to the pyrrolo[2,3-d]pyrimidine class of compounds. This highlights the importance of this core structure in medicinal chemistry, particularly in developing targeted kinase inhibitors. The structural modifications around the pyrrolo[2,3-d]pyrimidine core in PF-05168899 demonstrate the possibility of achieving remarkable selectivity for specific kinases, paving the way for more targeted and effective cancer therapies [].

9. Butyl-[2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]ethylamine (CP-154,526) []

  • Compound Description: This compound acts as a selective antagonist for CRF1 receptors, blocking the actions of corticotropin-releasing factor (CRF) in the colon without affecting gastric responses. This selectivity makes it valuable for studying the distinct roles of CRF receptors in regulating gut functions [].
  • Relevance: CP-154,526 and 3-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol share the common pyrrolo[2,3-d]pyrimidine scaffold, underscoring the importance of this structure in diverse biological contexts. While their specific targets differ, the shared scaffold suggests common structural features might be essential for interacting with certain types of receptors or enzymes [].

Properties

Product Name

3-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol

IUPAC Name

3-[[5,6-dimethyl-7-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C17H21N5O/c1-12-13(2)22(10-14-4-7-18-8-5-14)17-15(12)16(20-11-21-17)19-6-3-9-23/h4-5,7-8,11,23H,3,6,9-10H2,1-2H3,(H,19,20,21)

InChI Key

CERZSBLQHZNSBL-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=NC=NC(=C12)NCCCO)CC3=CC=NC=C3)C

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCCO)CC3=CC=NC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.